molecular formula C7H11N3O2 B14171575 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14171575
M. Wt: 169.18 g/mol
InChI Key: IWERXLVOMPIHRX-UHFFFAOYSA-N
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Description

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
  • 5-Amino-1-methyl-4-ethoxycarbonylpyrazole

Uniqueness

4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and industrial synthesis .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-amino-5-ethyl-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12)

InChI Key

IWERXLVOMPIHRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1N)C(=O)O)C

Origin of Product

United States

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